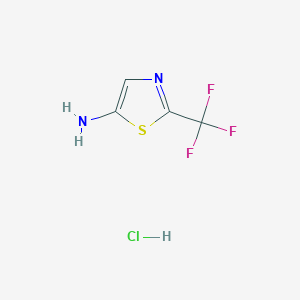

2-(Trifluoromethyl)-1,3-thiazol-5-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of thiazole, a heterocyclic compound, with a trifluoromethyl group attached . Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Synthesis Analysis

The synthesis of trifluoromethyl thiazoles has been achieved via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . Another method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM) computations . These methods allow for the determination of molecular stability and chemical reactivity .Chemical Reactions Analysis

Trifluoromethyl groups have been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be influenced by the presence of the trifluoromethyl group. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .Scientific Research Applications

Corrosion Inhibition

Research has identified derivatives of thiazole as potent corrosion inhibitors for metals. For instance, novel benzimidazole derivatives, including thiazole compounds, have been studied for their effectiveness in protecting mild steel in acidic media, revealing that these compounds prevent corrosion by forming an insoluble complex with ferrous species on the steel surface (Tang et al., 2013). Additionally, thiazole and thiadiazole derivatives have been evaluated using quantum chemical and molecular dynamics simulation studies to predict their performances as corrosion inhibitors of iron, highlighting the potential of these compounds in corrosion protection applications (Kaya et al., 2016).

Drug Delivery Systems

In the context of drug delivery, chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been investigated for their pH- and thermo-responsive properties. These hydrogels exhibit significant potential for targeted drug delivery, improving bioavailability and sustaining drug release, demonstrating the versatility of thiazole derivatives in biomedical applications (Karimi et al., 2018).

Organic Compound Synthesis

The synthesis of fluorinated purines and thiapurines showcases the utility of thiazole derivatives in creating compounds with potential applications in organic materials and pharmaceuticals. This research indicates that thiazole compounds can facilitate the introduction of trifluoromethyl groups into various organic molecules, enhancing their properties for diverse applications (Iaroshenko et al., 2007).

Advanced Material Development

Investigations into the development of advanced materials have also utilized thiazole derivatives. For example, star-shaped single-polymer systems with simultaneous RGB emission have been developed, incorporating thiazole units for applications in electroluminescence and amplified spontaneous emission. These systems demonstrate the potential of thiazole derivatives in creating materials with novel optical properties (Liu et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)3-9-1-2(8)10-3;/h1H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWONBAWZQAYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)thiaZol-5-amine hydrochloride | |

CAS RN |

2230804-25-6 |

Source

|

| Record name | 2-(trifluoromethyl)-1,3-thiazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)

![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)